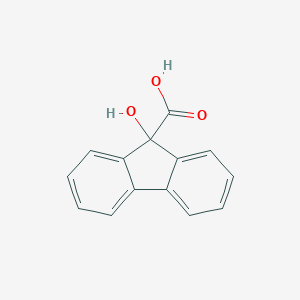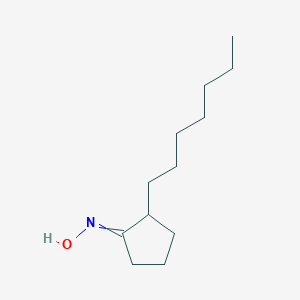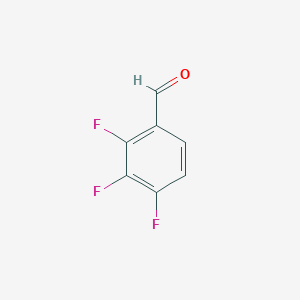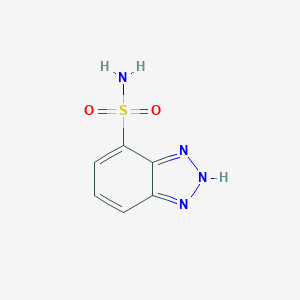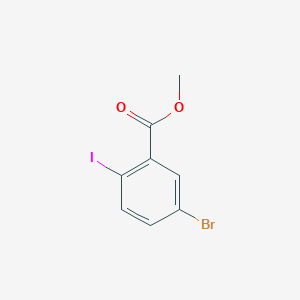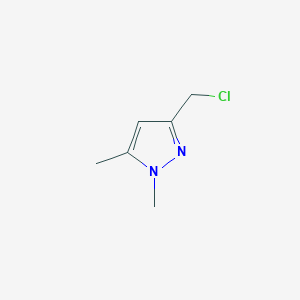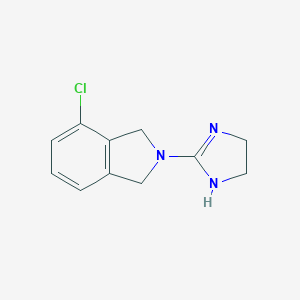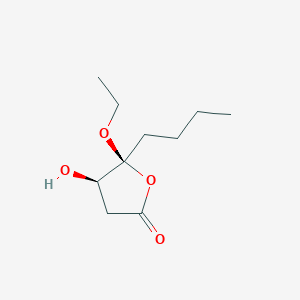
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one is a chiral lactone compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from readily available chiral precursors. The key steps include the formation of the oxolanone ring and the introduction of the butyl and ethoxy groups at the appropriate positions. The reaction conditions typically involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the compound in high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the oxolanone ring can be reduced to form a diol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group can produce a diol.
Aplicaciones Científicas De Investigación
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
- (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Uniqueness
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-6-10(13-4-2)8(11)7-9(12)14-10/h8,11H,3-7H2,1-2H3/t8-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHRPBXFIIVBL-SCZZXKLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(CC(=O)O1)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@]1([C@@H](CC(=O)O1)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
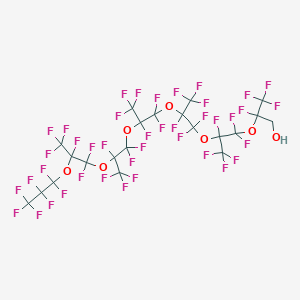
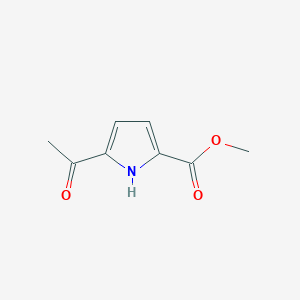
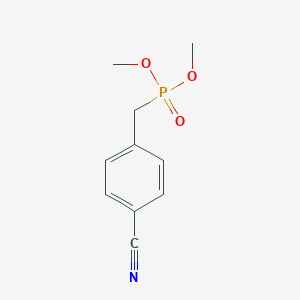
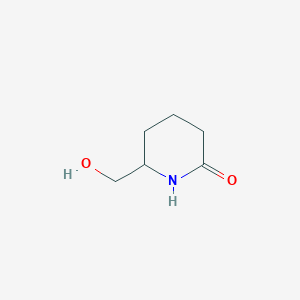
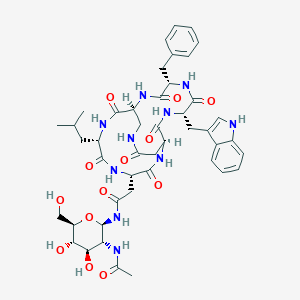
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)
![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)
